AZD3463 is a synthetically derived, orally bioavailable, small molecule kinase inhibitor. [] It has been identified as a potent inhibitor of both ALK and IGF1R, showcasing its potential as an anti-cancer agent. [, ] This dual-targeting ability makes it particularly interesting for research into cancers that might develop resistance to single-target therapies.
AZD3463 is a novel compound classified as a dual inhibitor of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. It is designed to be orally bioavailable and has shown potential in overcoming resistance to existing therapies, particularly in neuroblastoma and other cancers. The compound is characterized by its ability to inhibit tumor growth through multiple mechanisms of action, making it a promising candidate in cancer treatment.
AZD3463 was developed by AstraZeneca and is classified under the category of small molecule inhibitors. Its chemical structure is designed to target specific pathways involved in cancer cell proliferation and survival, particularly those mediated by anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. The compound has been documented in various studies for its efficacy against resistant cancer cell lines, highlighting its significance in oncology research .
The synthesis of AZD3463 involves a multi-step process that incorporates a pyrrolo[2,3-d]pyrimidine scaffold. This scaffold was chosen for its structural properties that favor binding to the target receptors. The synthesis process typically includes:
The synthesis process has been detailed in research articles, emphasizing the importance of optimizing conditions to achieve the desired pharmacological profile .
The molecular formula of AZD3463 is , with a molecular weight of approximately 450.86 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of AZD3463 allows for effective interaction with its target receptors, facilitating its role as an inhibitor in signaling pathways associated with tumor growth .
AZD3463 undergoes various chemical reactions during its metabolic processing within biological systems. Key reactions include:
The pharmacokinetics of AZD3463 suggest that these reactions play a crucial role in determining its bioavailability and therapeutic effectiveness .
AZD3463 functions primarily by inhibiting anaplastic lymphoma kinase and insulin-like growth factor 1 receptor signaling pathways. This inhibition leads to:
Data from various studies indicate that AZD3463 effectively disrupts critical signaling cascades involved in tumor survival and growth .
AZD3463 exhibits several notable physical and chemical properties:
These properties are essential for formulating AZD3463 into effective dosage forms for clinical use .
AZD3463 has significant applications in scientific research, particularly in oncology. Its primary uses include:
The ongoing research into AZD3463 continues to expand its potential applications within clinical settings, making it a critical focus for future cancer therapies .
AZD3463 (chemical name: N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine) is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₄H₂₅ClN₆O and a molecular weight of 448.95 g/mol [1] [7]. Its CAS registry number is 1356962-20-3. The compound features a complex heterocyclic architecture comprising three key domains:
Key physicochemical properties include:
The compound exhibits high affinity for anaplastic lymphoma kinase (ALK), with a Ki value of 0.75 nM, and equivalent potency against insulin-like growth factor 1 receptor (IGF1R) [1] [2].
Table 1: Physicochemical Profile of AZD3463
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₂₅ClN₆O | HRMS [1] |
Molecular Weight | 448.95 g/mol | Calculated [4] |
CAS Registry Number | 1356962-20-3 | [1] [4] |
XLogP | 4.4 | Computational [7] |
Hydrogen Bond Acceptors | 5 | CDK Toolkit [7] |
Hydrogen Bond Donors | 3 | CDK Toolkit [7] |
Topological Polar Surface Area | 92.09 Ų | CDK Toolkit [7] |
ALK Binding Affinity (Ki) | 0.75 nM | Biochemical assay [1] |
The synthesis of AZD3463 employs a convergent strategy linking three pre-formed fragments: the indolylpyrimidine core, methoxyphenyl linker, and 4-aminopiperidine group. Key steps include:
Step 1: Fragment Preparation
Step 2: Final Coupling
Structural optimization focused on:
Table 2: Key Structural Elements and Optimization Rationale
Structural Element | Role in Activity | Resistance Mitigation |
---|---|---|
4-Aminopiperidine | H-bonding with E1197/M1199 | Overcomes L1196M gatekeeper mutation |
5-Chloro substituent | Blocks solvent exposure | Reduces off-target binding |
3-Indolyl group | Hydrophobic pocket occupancy | Enhances cellular potency |
Methoxyphenyl linker | Conformational flexibility | Accommodates kinase domain shifts |
AZD3463 exhibits poor aqueous solubility (<0.01 mg/mL in water) and low solubility in ethanol [1] [4]. It is moderately soluble in DMSO (6–20 mg/mL), though moisture absorption in DMSO can reduce solubility by up to 30% [1] [6]. Stability studies reveal two primary degradation pathways:
Formulation strategies to enhance bioavailability include:
Storage requires protection from moisture and light:
Table 3: Solubility and Stability Profiles
Property | Value/Condition | Formulation Strategy |
---|---|---|
Water Solubility | Insoluble (<0.01 mg/mL) | Co-solvent mixtures (e.g., PEG300/Tween-80/saline) |
DMSO Solubility | 6–20 mg/mL (moisture-sensitive) | Freshly opened DMSO; stock solutions stored at -20°C |
Ethanol Solubility | Insoluble | Not applicable |
Degradation Pathways | Hydrolysis, oxidation | Argon atmosphere; light-protected vials |
Solution Half-Life (RT) | 72 hours in DMSO | Single-use aliquots |
Powder Stability | >2 years at -20°C | Desiccated storage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7